molecular formula C9H8BrNO2 B14008401 4-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid

4-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid

Cat. No.: B14008401
M. Wt: 242.07 g/mol
InChI Key: ACQNLSBFJVDIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a bromine atom attached to the 4th position of the isoindole ring and a carboxylic acid group at the 1st position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydro-1H-isoindole-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of 4-substituted isoindole derivatives.

    Oxidation Reactions: Formation of oxo-isoindole derivatives.

    Reduction Reactions: Formation of alcohols or aldehydes.

Scientific Research Applications

4-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2,3-dihydro-1H-isoindole-1-carboxylic acid
  • 4-fluoro-2,3-dihydro-1H-isoindole-1-carboxylic acid
  • 4-iodo-2,3-dihydro-1H-isoindole-1-carboxylic acid

Uniqueness

4-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

4-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid

InChI

InChI=1S/C9H8BrNO2/c10-7-3-1-2-5-6(7)4-11-8(5)9(12)13/h1-3,8,11H,4H2,(H,12,13)

InChI Key

ACQNLSBFJVDIHW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2Br)C(N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.